N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide
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Description
Scientific Research Applications
Quantum Chemical Studies and Antineoplastic Activity
Research into substituted benzothiazoles and benzamides has shown significant scientific interest due to their diverse chemical properties and biological activities. For example, studies on the quantum chemical properties of substituted benzoic acids and benzamides have provided insights into their structural characteristics and potential pharmaceutical applications, including antineoplastic activity in leukemia models (Sainsbury, 1975).
Anticonvulsant and Sedative-Hypnotic Activities
Benzothiazole derivatives have been investigated for their potential as anticonvulsant agents. A study on 4-thiazolidinone derivatives showed significant anticonvulsant activity, suggesting that similar compounds, including the one , might possess similar pharmacological properties (Faizi et al., 2017).
Antibacterial and Antitumor Properties
The exploration of benzothiazole and benzamide derivatives for their antibacterial and antitumor properties has been extensive. Research into 2,6-difluorobenzamides highlighted their potential in inhibiting bacterial cell division and demonstrating significant antimicrobial activity, which underscores the potential of N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide in similar applications (Straniero et al., 2023).
Sigma Receptor Binding and Cancer Imaging
Sigma receptors, targeted by specific benzamide derivatives, have been identified as a potential pathway for imaging breast cancer, suggesting a role for similar compounds in diagnostic applications (Caveliers et al., 2002).
Antimicrobial Screening
The synthesis and antimicrobial screening of benzothiazole derivatives have shown that these compounds can offer valuable therapeutic interventions for bacterial and fungal infections, hinting at the broader antimicrobial potential of benzothiazole and benzamide compounds (Desai et al., 2013).
properties
IUPAC Name |
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S/c1-3-21-15-13(19)8-11(18)9-14(15)24-17(21)20-16(22)10-5-4-6-12(7-10)23-2/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNJKZKLIJFOGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)OC)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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